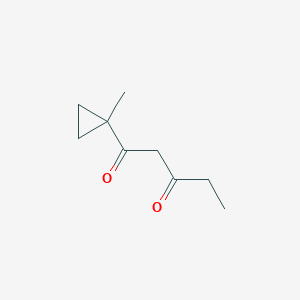

1-(1-Methylcyclopropyl)pentane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(1-methylcyclopropyl)pentane-1,3-dione |

InChI |

InChI=1S/C9H14O2/c1-3-7(10)6-8(11)9(2)4-5-9/h3-6H2,1-2H3 |

InChI Key |

POALTPANHUZAHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1(CC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Methylcyclopropyl Pentane 1,3 Dione

Exploration of Novel and Optimized Pathways for β-Diketone Formation with Cyclopropyl (B3062369) Substituents

The synthesis of β-diketones is a cornerstone of organic chemistry, with the Claisen condensation being the most classical approach, typically involving the reaction of a ketone with an ester under basic conditions. nih.gov For the synthesis of 1-(1-Methylcyclopropyl)pentane-1,3-dione, this would involve the reaction of 1-(1-methylcyclopropyl)ethan-1-one with an appropriate ethyl acetate equivalent.

However, modern organic synthesis has sought more versatile and efficient methods. Novel pathways that avoid the often harsh conditions of the classical Claisen condensation are of significant interest. These include:

Hydration of Alkynones : This method involves the hydration of ynones, which are typically prepared via the Sonogashira coupling of terminal alkynes and acyl chlorides. nih.gov This approach offers a different route to the β-diketone scaffold, though it may require catalysts like platinum or strong acidic conditions, which can impact substrate compatibility. nih.gov

Decarboxylative Coupling Reactions : These reactions provide an alternative for C-C bond formation. For instance, the cross-coupling of an α-keto acid salt with an α-halo ketone can yield a 1,3-diketone structure after hydrolysis and decarboxylation. nih.gov This method can offer milder conditions compared to traditional condensation reactions.

Oxidation of β-Hydroxyketones : The oxidation of β-hydroxyketones presents a direct route to β-diketones. Reagents like o-iodoxybenzoic acid (IBX) have been shown to be highly efficient for this transformation, suitable for various scales and offering operational simplicity. nih.govorganic-chemistry.org

Soft Enolization Methodologies : To circumvent issues with traditional base-mediated condensations, soft enolization procedures can be employed. This involves forming a coordination complex between a Lewis acid (e.g., magnesium bromide) and a ketone, which then reacts with an acylating agent like an acid chloride. nih.gov This can be particularly useful for substrates sensitive to strong bases.

Stereoselective and Enantioselective Approaches to this compound Precursors

The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis are crucial for constructing complex molecules and can be applied to the synthesis of its precursors, particularly chiral cyclopropyl building blocks. The development of enantioselective methods for creating substituted cyclopropanes is a significant area of research.

Enzyme-Catalyzed Cyclopropanation : Biocatalysis offers a powerful tool for asymmetric synthesis. Engineered enzymes, such as myoglobin-based biocatalysts, have been developed for the highly enantioselective cyclopropanation of olefins using diazo compounds as carbene precursors. digitellinc.com This method provides access to a wide range of optically active cyclopropanes with high yields and excellent enantioselectivity (up to 99% ee) under mild reaction conditions. digitellinc.com

Photocatalytic Cycloadditions : Stereocontrolled cycloadditions are valuable for constructing ring systems. Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed, demonstrating that control over absolute stereochemistry in photochemical reactions is achievable. nih.gov These reactions can proceed with good diastereoselectivity and high enantiomeric excess. nih.gov

Diastereoselective Synthesis of Cyclopropyl Boronates : The introduction of boron groups into cyclopropane structures allows for efficient functionalization. Methods for the diastereoselective synthesis of cyclopropyl diboronates from gem-bis(boronates) have been reported, offering a scalable and stereocontrolled approach to creating polysubstituted cyclopropanes. researchgate.net

These methodologies highlight the potential to create chiral precursors which, although not leading to a chiral final product in this specific case, are indicative of the advanced synthetic control available for constructing complex cyclopropyl-containing molecules.

Integration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Development of Solvent-Free and Heterogeneous Catalytic Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Reactions : Performing reactions in neat conditions (without a solvent) can significantly reduce waste and simplify purification. For example, 1,3-dipolar cycloadditions have been successfully carried out under solvent-free conditions, leading to reduced reaction times while maintaining high yields and selectivity. mdpi.com This principle could be applied to condensation or coupling steps in the synthesis of the target β-diketone.

Heterogeneous Catalysis : The use of solid catalysts that can be easily separated from the reaction mixture and potentially reused is a core tenet of green chemistry. Metal oxides have been used as heterogeneous catalysts for the condensation of carboxylic acids with ketones to form β-diketones. acs.org Similarly, silica gel-supported perchloric acid has been shown to be an effective and reusable catalyst for the addition of β-dicarbonyl compounds to alcohols and alkenes. acs.org Polymer-supported β-diketone linked metal complexes have also been investigated as heterogeneous catalysts in various organic transformations. researchgate.net

Assessment of Atom Economy and Sustainability Metrics for Synthetic Routes

Evaluating the "greenness" of a synthetic route requires quantitative metrics.

Atom Economy : Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction, such as an addition or rearrangement, has 100% atom economy.

E-Factor : The Environmental Factor (E-Factor) is another key metric, defined as the total mass of waste generated per kilogram of product. A lower E-Factor indicates a greener process. acs.org

For a hypothetical synthesis of this compound via a Claisen condensation, the atom economy can be calculated as follows:

Hypothetical Reaction: 1-(1-methylcyclopropyl)ethan-1-one + Ethyl acetate → this compound + Ethanol (C₆H₁₀O) + (C₄H₈O₂) → (C₉H₁₄O₂) + (C₂H₆O)

| Metric | Calculation | Result |

|---|---|---|

| Molecular Weight of Product (C₉H₁₄O₂) | (912.01) + (141.01) + (2*16.00) | 154.21 g/mol |

| Sum of Molecular Weights of Reactants | MW(C₆H₁₀O) + MW(C₄H₈O₂) = 98.14 + 88.11 | 186.25 g/mol |

| Atom Economy | (MW of Product / Sum of MW of Reactants) * 100% | 82.8% |

Comparative Analysis of Synthetic Efficiency and Selectivity across Diverse Methodologies for this compound

Choosing the optimal synthetic route requires a comparative analysis of various factors, including yield, selectivity, reaction conditions, and adherence to green chemistry principles. Below is a theoretical comparison of potential synthetic routes to this compound.

| Methodology | Reactants | Typical Conditions | Potential Advantages | Potential Disadvantages | Theoretical Atom Economy |

|---|---|---|---|---|---|

| Claisen Condensation | 1-(1-methylcyclopropyl)ethan-1-one, Ethyl acetate | Strong base (e.g., NaH, NaOEt), Aprotic solvent | Well-established, readily available starting materials. | Requires stoichiometric strong base, potential for side reactions. | 82.8% |

| Acylation of Ketone Enolate | 1-(1-methylcyclopropyl)ethan-1-one, Acetyl chloride | Lewis acid (e.g., MgBr₂), mild conditions | "Soft enolization" avoids strong bases, potentially higher selectivity. | Requires preparation of acyl chloride, Lewis acid may be moisture sensitive. | 66.7% (co-product HCl) |

| Oxidation of β-Hydroxyketone | 1-(1-Methylcyclopropyl)-3-hydroxypentan-1-one | Oxidant (e.g., IBX), various solvents | High efficiency, operationally simple. | Requires prior synthesis of the β-hydroxyketone precursor. | >98% (depends on oxidant byproducts) |

| Heterogeneous Catalysis | 1-Methylcyclopropanecarboxylic acid, Acetone | Solid oxide catalyst (e.g., ZrO₂), high temperature | Catalyst is reusable, aligns with green chemistry principles. acs.org | May require high temperatures/pressures, potential for lower selectivity. | 70.6% (co-products CO₂, H₂O) |

This analysis demonstrates that while the traditional Claisen condensation has good atom economy, methods utilizing heterogeneous catalysis or oxidation could offer significant advantages in terms of sustainability and operational simplicity, respectively. The choice of method would ultimately depend on the specific requirements of scale, cost, and environmental impact for the synthesis of this compound.

Investigating the Chemical Reactivity and Transformations of 1 1 Methylcyclopropyl Pentane 1,3 Dione

Elucidation of Enol-Keto Tautomerism Dynamics and Equilibrium in 1-(1-Methylcyclopropyl)pentane-1,3-dione

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. libretexts.orgmdpi.com The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation of the carbon-carbon double bond with the remaining carbonyl group. libretexts.orglibretexts.org This stabilization often leads to the enol form being the major tautomer in solution. libretexts.org

The equilibrium can be influenced by factors such as the solvent and temperature. researchgate.net In non-polar solvents, the intramolecularly hydrogen-bonded enol form is generally favored, while in polar, protic solvents, the keto form may be more prevalent due to intermolecular hydrogen bonding with the solvent.

The presence of the 1-methylcyclopropyl group is not expected to dramatically alter the fundamental dynamics of the tautomerism but may have a subtle electronic influence on the equilibrium position compared to a simple alkyl substituent.

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| Keto Form |  | Contains two distinct carbonyl groups. |

| Enol Form |  | Features a carbon-carbon double bond, a hydroxyl group, and an intramolecular hydrogen bond. |

Reactivity Profiles of the β-Diketone Moiety

The β-diketone moiety is the primary site of reactivity in this compound, undergoing both nucleophilic and electrophilic reactions.

The acidic α-hydrogen (at the C2 position) of the diketone can be readily removed by a base to form a stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. masterorganicchemistry.comyoutube.com This reaction is a versatile method for the formation of new carbon-carbon bonds. wikipedia.org

Knoevenagel Condensation: In the presence of a weak base, this compound can undergo a Knoevenagel condensation with aldehydes and ketones. mdpi.com This reaction involves the initial formation of the enolate, followed by nucleophilic addition to the carbonyl of the aldehyde or ketone, and subsequent dehydration to yield an α,β-unsaturated product.

Table 2: Examples of Nucleophilic Reactions of the β-Diketone Moiety

| Reaction | Reactant | Product Type |

| Michael Addition | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated Dicarbonyl Compound |

The enol form of this compound can react with electrophiles at the α-carbon. A common example is halogenation, where the enol attacks a halogen molecule (e.g., Br₂) to form a 2-halo-1-(1-methylcyclopropyl)pentane-1,3-dione. This reaction typically proceeds readily without the need for a catalyst due to the high nucleophilicity of the enol.

Reactivity Studies Pertaining to the 1-Methylcyclopropyl Group

The 1-methylcyclopropyl group, due to its inherent ring strain, can undergo a variety of ring-opening reactions under specific conditions.

The cyclopropyl (B3062369) ring is susceptible to cleavage by electrophiles, radicals, and under thermal conditions. researchgate.net

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocation intermediate that can be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation.

Radical-Induced Ring Opening: Radical reactions involving the cyclopropyl group can also lead to ring opening. nih.gov For example, a radical initiator could promote the formation of a cyclopropylcarbinyl radical, which can rearrange to a more stable homoallylic radical.

Thermal Rearrangements: At elevated temperatures, the cyclopropyl ring may undergo rearrangements, although this typically requires high energy.

Table 3: Potential Ring-Opening Reactions of the 1-Methylcyclopropyl Group

| Condition | Intermediate | Product Type |

| Strong Acid | Carbocation | Acyclic halo- or hydroxy-ketone |

| Radical Initiator | Cyclopropylcarbinyl radical | Acyclic unsaturated ketone |

While conjugate addition is a hallmark of α,β-unsaturated carbonyl compounds, the saturated cyclopropyl ring in this compound does not possess the requisite unsaturation to act as a Michael acceptor in the traditional sense. libretexts.org However, cyclopropanes bearing electron-withdrawing groups can act as electrophiles in polar ring-opening reactions. researchgate.net In this specific molecule, the diketone moiety would be the primary site for nucleophilic attack. Therefore, conjugate addition reactions directly involving the cyclopropyl ring are not anticipated under typical conditions.

Exploration of the Coordination Chemistry Potential of this compound

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the coordination chemistry of this compound. There are no available research articles, patents, or scholarly publications that detail its behavior as a ligand with transition metals or lanthanides. Consequently, data on its chelation properties and the stability constants of any potential metal complexes are not documented in the public domain.

Ligand Formation with Transition Metals and Lanthanides

There is no available scientific literature that describes the synthesis, isolation, or characterization of coordination complexes formed between this compound and transition metals or lanthanides. While the β-diketone functional group present in the molecule is known to be an excellent chelating agent for a wide variety of metal ions, forming stable six-membered rings, the specific electronic and steric effects of the 1-methylcyclopropyl substituent on this coordination behavior have not been investigated or reported.

Chelation Studies and Stability Constant Determinations

Due to the absence of studies on the coordination of this compound with metal ions, there are no published chelation studies. As a result, stability constants, which quantify the equilibrium for the formation of a complex in solution, have not been determined for any metal complexes of this ligand. Methodologies typically used for such determinations, including potentiometric titration, spectrophotometry, and calorimetry, have not been applied to this specific compound.

The following table would typically be used to present such data; however, it remains empty due to the lack of available information.

Table 1: Stability Constants of Metal Complexes with this compound

| Metal Ion | Log β₁ | Log β₂ | Log β₃ | Conditions (Temperature, Ionic Strength) | Method |

| No data available | N/A | N/A | N/A | N/A | N/A |

Mechanistic Investigations of Chemical Transformations Involving 1 1 Methylcyclopropyl Pentane 1,3 Dione

Detailed Elucidation of Reaction Pathways for Cyclization and Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing structure, could be envisioned to proceed through various mechanisms, including Michael additions followed by intramolecular aldol (B89426) condensations (Robinson annulation) or other cyclization strategies. harvard.edu The regioselectivity and stereoselectivity of these reactions would be of primary interest. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to map the potential energy surface of the reaction, helping to distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms). researchgate.net The unique electronic and steric properties of the 1-methylcyclopropyl group would be expected to exert a significant influence on the course of these reactions.

Kinetics and Thermodynamics of Enolization Processes

The 1,3-dicarbonyl moiety in 1-(1-methylcyclopropyl)pentane-1,3-dione can exist in equilibrium with its enol tautomers. The study of the kinetics and thermodynamics of this enolization process is crucial for understanding the reactivity of the compound, as the enol form is often the reactive species in both acid- and base-catalyzed reactions.

The rate of enolization can be determined experimentally using techniques such as NMR spectroscopy (e.g., line-broadening studies or deuterium (B1214612) exchange experiments) and UV-Vis spectroscopy. Thermodynamic parameters, such as the equilibrium constant (Kenol) and the associated changes in enthalpy (ΔH°) and entropy (ΔS°), provide insight into the relative stability of the keto and enol forms. The substitution pattern, including the presence of the 1-methylcyclopropyl group, would influence the position of this equilibrium.

| Tautomer | Relative Stability | Factors Influencing Stability |

| Keto form | Generally more stable | Strength of C=O bond |

| Enol form | Stabilized by conjugation and intramolecular hydrogen bonding | Steric and electronic effects of substituents |

Investigation of Catalytic Processes Utilizing this compound

Catalysis plays a pivotal role in controlling the outcome of organic reactions. For this compound, both acid and base catalysis would be expected to facilitate a variety of transformations.

Under acidic conditions, the carbonyl oxygens of the dione (B5365651) can be protonated, activating the molecule towards nucleophilic attack or facilitating enolization. Lewis acids can also be employed to coordinate to the carbonyl groups, similarly enhancing reactivity. researchgate.net Acid catalysis is commonly used in reactions such as aldol condensations, Knoevenagel condensations, and rearrangements. Mechanistic studies would focus on identifying the rate-determining step, the nature of the active catalytic species, and the role of the acid in stabilizing intermediates and transition states.

In the presence of a base, the acidic α-protons of the dicarbonyl compound can be removed to generate an enolate. This enolate is a potent nucleophile and can participate in a wide range of reactions, including alkylations, acylations, and conjugate additions. The choice of base (e.g., alkoxides, amines, or stronger bases like lithium diisopropylamide) can influence the regioselectivity of enolate formation and the subsequent reaction pathway. Mechanistic investigations would explore the structure of the enolate (e.g., O- vs. C-alkylation), the role of counterions, and the kinetics of the various reaction steps.

Application of Kinetic Isotope Effects for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. wikipedia.orgnih.gov It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (klight/kheavy). By strategically replacing atoms with their heavier isotopes (e.g., hydrogen with deuterium), one can gain information about bond-breaking and bond-forming events in the rate-determining step of a reaction. princeton.edu

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. core.ac.uk For example, in a base-catalyzed enolization where the C-H bond cleavage is rate-determining, a significant primary KIE (typically kH/kD > 2) would be expected. Secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage and can provide information about changes in hybridization or steric environment at the transition state. princeton.edu

| Isotope Effect Type | kH/kD | Mechanistic Implication |

| Primary | > 2 | C-H bond breaking in the rate-determining step |

| Secondary (Normal) | > 1 | Loosening of bonds to the isotopic center in the transition state |

| Secondary (Inverse) | < 1 | Tightening of bonds to the isotopic center in the transition state |

The application of KIE studies to reactions involving this compound could provide definitive evidence for proposed mechanisms, such as the timing of proton transfers in enolization or the nature of transition states in cyclization reactions.

Theoretical and Computational Chemistry of 1 1 Methylcyclopropyl Pentane 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For 1-(1-methylcyclopropyl)pentane-1,3-dione, DFT calculations are crucial for understanding its fundamental properties, including the stability of its tautomeric forms and its intrinsic reactivity.

Like most β-diketones, this compound is expected to exist as an equilibrium mixture of its diketo and enol tautomers. mdpi.commdpi.com The enol form is often stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond, as well as by conjugation. mdpi.com DFT calculations can precisely quantify the relative energies of these tautomers, thereby predicting their population distribution at equilibrium. The 1-methylcyclopropyl group, known for its ability to donate electron density to adjacent π-systems, is expected to influence this equilibrium. researchgate.netchemrxiv.org

Reactivity can be predicted by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov DFT also allows for the calculation of various reactivity descriptors, such as Mulliken charges and Fukui functions, which identify the most likely sites for electrophilic and nucleophilic attack. nih.govbeilstein-archives.org

Table 1: Illustrative DFT-Calculated Electronic Properties for Tautomers of this compound Note: These are hypothetical values for illustrative purposes.

| Property | Diketo Tautomer | Enol Tautomer |

| Relative Energy (kcal/mol) | +2.5 | 0.0 |

| HOMO Energy (eV) | -6.8 | -6.2 |

| LUMO Energy (eV) | -1.5 | -1.1 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.1 |

| Dipole Moment (Debye) | 3.1 | 2.7 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. youtube.com This technique is ideal for exploring the conformational landscape of flexible molecules like this compound and its interactions with its environment. arxiv.orgnih.gov

The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures (conformers). An MD simulation, typically run for nanoseconds, can sample these conformations by modeling the molecule's movements over time. nih.gov By analyzing the simulation trajectory, researchers can identify the most populated (and thus most stable) conformations and map the energetic pathways for conversion between them. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) are used to assess the stability and compactness of different conformations throughout the simulation. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated "box" of solvent molecules (such as water or chloroform), one can observe how it interacts with its surroundings. nih.gov For the enol tautomer, this would include analyzing the dynamics of the intramolecular hydrogen bond and its competition with intermolecular hydrogen bonds to solvent molecules. For the diketo form, the simulations would reveal the solvation patterns around the two carbonyl groups.

Table 2: Illustrative Analysis of Intermolecular Interactions from a Simulated Aqueous Solution Note: These are hypothetical findings for illustrative purposes.

| Interacting Group (Solute) | Primary Interaction Type | Average Number of Water Molecules in First Solvation Shell |

| Carbonyl Oxygen (Keto) | Hydrogen Bond Acceptor | 3.1 |

| Enolic Hydroxyl (Enol) | Hydrogen Bond Donor/Acceptor | 2.5 |

| Cyclopropyl (B3062369) CH | Weak C-H···O Interactions | 1.8 |

Quantum Chemical Studies of Reaction Intermediates and Transition States in Transformations of this compound

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. dntb.gov.uaresearchgate.net These studies involve mapping the potential energy surface of a reaction to identify all stationary points, including reactants, products, reaction intermediates, and transition states. jiaolei.group

A fundamental reaction of β-diketones is the deprotonation of the central carbon atom to form a highly stable enolate anion, which is a key intermediate in many synthetic transformations. Computational studies can model this process by calculating the reaction pathway for proton abstraction by a base. The highest point on this pathway corresponds to the transition state, and its energy relative to the reactants defines the activation energy barrier for the reaction. beilstein-archives.orgdntb.gov.ua A lower activation energy implies a faster reaction rate. The structure of the transition state provides critical information about the bond-breaking and bond-forming processes. Such studies can clarify how the electronic properties of the 1-methylcyclopropyl substituent influence the acidity of the central carbon and the stability of the resulting enolate. jiaolei.groupresearchgate.net

Computational Prediction and Validation of Advanced Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be used to validate theoretical models against experimental results or to aid in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. For this compound, this would be particularly useful for distinguishing between the keto and enol tautomers. The enol form is expected to show a characteristic downfield signal for the enolic proton (typically >15 ppm) due to the strong intramolecular hydrogen bond. In contrast, the keto form would exhibit a signal for the central CH2 group. mdpi.com

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can generate a predicted IR spectrum. The keto and enol tautomers are expected to have distinct IR signatures. The keto form would display two characteristic C=O stretching frequencies, while the enol form would show a single, lower-frequency C=O stretch (due to conjugation) and a C=C stretching vibration. mdpi.com The broad O-H stretch of the intramolecularly hydrogen-bonded hydroxyl group in the enol is also a key feature.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: These are hypothetical values for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.

| Tautomer | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Diketo | C=O Stretch (asymmetric) | 1728 |

| Diketo | C=O Stretch (symmetric) | 1705 |

| Enol | O-H Stretch (H-bonded) | ~3100 (broad) |

| Enol | C=O Stretch (conjugated) | 1635 |

| Enol | C=C Stretch | 1580 |

Analysis of Aromaticity, Resonance, and Electronic Delocalization within the β-Diketone System

The concept of aromaticity and electronic delocalization is central to understanding the stability and reactivity of the enol tautomer of this compound. The enol form contains a conjugated π-system (O=C-C=C-O) that is closed into a six-membered ring by a strong intramolecular hydrogen bond. This arrangement leads to significant electron delocalization, which can be described by multiple resonance structures.

This phenomenon, often termed "resonance-assisted hydrogen bonding," imparts extra stability to the enol tautomer. While not truly aromatic according to Hückel's 4n+2 rule, this cyclic system exhibits "quasi-aromatic" character. scilit.com Computational methods can quantify the degree of electron delocalization. For instance, Natural Bond Orbital (NBO) analysis can be used to study orbital interactions and charge distribution, while the Quantum Theory of Atoms in Molecules (QTAIM) can calculate delocalization indices between atoms in the ring. nih.govnih.gov These analyses would likely show significant electron sharing across the O=C-C=C-O framework, confirming the importance of resonance and delocalization in the stability of this system. The electron-donating nature of the adjacent cyclopropyl group would further contribute to the electron density within this delocalized system. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 1 Methylcyclopropyl Pentane 1,3 Dione and Its Derivatives

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR (COSY, NOESY, HMQC, HMBC) for Complete Structural and Stereochemical Assignments

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like 1-(1-Methylcyclopropyl)pentane-1,3-dione, resolving ambiguities that may arise from one-dimensional (1D) spectra. studylib.netlibretexts.orgyoutube.comsdsu.edu

¹H-¹H Correlation Spectroscopy (COSY) would reveal the proton-proton coupling network within the molecule. For the pentane-1,3-dione moiety, a cross-peak between the methylene protons (at C4) and the methyl protons (at C5) would be expected. Similarly, the protons on the cyclopropyl (B3062369) ring would show correlations amongst themselves. The absence of a correlation between the methyl group on the cyclopropyl ring and the protons of the pentanedione chain would confirm the quaternary nature of the C1' carbon.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu This would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the carbon of the methyl group on the cyclopropyl ring would show a correlation to its three protons.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is crucial for establishing the connectivity of the entire molecule. Key HMBC correlations would be expected between:

The protons of the methyl group on the cyclopropyl ring and the quaternary C1' carbon, as well as the C1 carbonyl carbon.

The methylene protons of the cyclopropyl ring and the C1 carbonyl carbon.

The methylene protons at C4 of the pentanedione chain and the C3 and C5 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons. In a molecule like this compound, NOESY could provide insights into the preferred conformation around the single bond connecting the cyclopropyl and pentanedione moieties. For example, correlations between the protons of the cyclopropyl methyl group and protons on the pentanedione backbone would indicate a specific spatial arrangement.

A hypothetical table of 2D NMR correlations is presented below:

| Proton Signal (δ, ppm) | Correlated Proton(s) (COSY) | Correlated Carbon(s) (HSQC/HMQC) | Correlated Carbon(s) (HMBC) |

| H-2 (enol) | H-4 | C-2 | C-1, C-3, C-4 |

| H-4 | H-5 | C-4 | C-2, C-3, C-5 |

| H-5 | H-4 | C-5 | C-3, C-4 |

| H-2', H-3' (cyclopropyl CH₂) | H-2', H-3' | C-2', C-3' | C-1', C-1 |

| H-1'' (cyclopropyl CH₃) | - | C-1'' | C-1', C-2', C-3' |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis, Conformational Studies, and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. nih.govnih.gov

The FT-IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations (ν(C=O)). For β-diketones, the position and number of these bands can indicate the tautomeric form (keto or enol) and the presence of intramolecular hydrogen bonding in the enol form. In the enol tautomer, a broad O-H stretching band would be expected in the region of 3200-2500 cm⁻¹, and the C=O stretching frequency would be lowered due to conjugation and hydrogen bonding, typically appearing in the 1640-1580 cm⁻¹ region. The diketo form would exhibit two distinct C=O stretching bands at higher frequencies, generally between 1740 and 1700 cm⁻¹.

The C-H stretching vibrations of the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region. The characteristic, though often weak, C-H stretching of the cyclopropyl ring is expected at higher wavenumbers, around 3100 cm⁻¹.

Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and the C-C skeletal modes, which are often weak in the IR spectrum. The C=C stretching of the enol form would give a strong Raman signal.

Conformational studies can be performed by analyzing the vibrational spectra in different solvents or at various temperatures. Changes in the relative intensities of certain bands can indicate a shift in the conformational equilibrium.

A representative table of expected vibrational frequencies is provided below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch (enol, H-bonded) | 3200-2500 (broad) | Weak |

| C-H stretch (cyclopropyl) | ~3100 | Moderate |

| C-H stretch (alkyl) | 3000-2850 | Strong |

| C=O stretch (diketo) | 1740-1700 | Moderate |

| C=O stretch (enol, H-bonded) | 1640-1580 | Moderate |

| C=C stretch (enol) | 1580-1540 | Strong |

| CH₂/CH₃ bending | 1470-1350 | Moderate |

| C-O stretch | 1300-1100 | Weak |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which in turn provides the elemental composition of this compound. nih.govmdpi.com Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented and the fragments are analyzed, are crucial for elucidating the fragmentation pathways and distinguishing between isomers.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the formula C₉H₁₄O₂. The fragmentation of β-diketones is often characterized by α-cleavage and McLafferty rearrangements.

Key fragmentation pathways for this compound could include:

α-Cleavage: Loss of the ethyl group (CH₂CH₃) from the pentanedione chain to give a stable acylium ion.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can undergo cleavage, leading to characteristic fragment ions. For instance, loss of the entire 1-methylcyclopropyl group.

McLafferty Rearrangement: If the enol form is present, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral molecule like propene.

A hypothetical table of major fragments in the mass spectrum is shown below:

| m/z | Proposed Fragment Ion |

| 154 | [M]⁺ (Molecular Ion) |

| 125 | [M - C₂H₅]⁺ |

| 111 | [M - C₃H₅O]⁺ |

| 83 | [C₅H₃O]⁺ |

| 69 | [C₄H₅O]⁺ |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

X-ray Crystallography of this compound and its Co-crystals or Metal Complexes for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.netrsc.org If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles.

The crystal structure would unequivocally establish:

The preferred tautomeric form (keto or enol) in the solid state.

The conformation of the pentanedione chain.

The orientation of the 1-methylcyclopropyl group relative to the rest of the molecule.

The nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

Furthermore, β-diketones are excellent ligands for forming metal complexes. X-ray crystallography of such complexes would reveal the coordination geometry around the metal center and the bite angle of the diketonate ligand. Similarly, co-crystals with other organic molecules could be formed and their structures determined.

A hypothetical table of key crystallographic parameters is presented below:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Z | 4 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the pentanedione chain or if a derivative is synthesized that is chiral, chiroptical spectroscopy would be essential for its stereochemical analysis. wikipedia.orgyoutube.comnih.govnih.gov

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would show characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophores, primarily the carbonyl groups. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms and provides complementary information.

These techniques would be crucial for:

Determining the enantiomeric purity of a chiral sample.

Assigning the absolute configuration by comparing the experimental spectra with those predicted by theoretical calculations or with the spectra of known related compounds.

A hypothetical data table for a chiral derivative is shown below:

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 310 | +5000 |

| 280 | -8000 |

| 240 | +12000 |

Exploration of 1 1 Methylcyclopropyl Pentane 1,3 Dione As a Versatile Synthetic Building Block

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The 1,3-dicarbonyl motif is a cornerstone in heterocyclic synthesis, providing a three-carbon component for cyclization with a variety of dinucleophiles. 1-(1-Methylcyclopropyl)pentane-1,3-dione is an excellent substrate for these transformations, leading to a range of heterocyclic structures.

Pyridine and Pyrimidine Derivatives

The synthesis of substituted pyridines can be effectively achieved through the Hantzsch pyridine synthesis. This method typically involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt. In a modified approach, this compound can serve as the 1,3-dicarbonyl component. The reaction with an aldehyde and a source of ammonia is expected to proceed via a series of condensation, cyclization, and oxidation steps to yield a polysubstituted pyridine. The 1-methylcyclopropyl group at the 2-position and a methyl group at the 6-position of the resulting pyridine ring would offer unique structural features.

Similarly, pyrimidine rings, which are core structures in many biologically active molecules, can be synthesized from 1,3-dicarbonyl compounds. The condensation of this compound with reagents such as amidines, guanidine, or urea provides a direct route to substituted pyrimidines. For instance, reaction with guanidine would lead to the formation of a 2-amino-4-(1-methylcyclopropyl)-6-methylpyrimidine. The reaction conditions for these syntheses are generally mild, making this a versatile method for generating a library of novel pyrimidine derivatives.

Table 1: Synthesis of Pyridine and Pyrimidine Derivatives

| Heterocycle | Reagents | General Reaction Scheme |

| Pyridine | Aldehyde, Ammonia/Ammonium Acetate | |

| Pyrimidine | Guanidine, Urea, or Amidine |

Pyrazole and Isoxazole Formation

Pyrazoles, another important class of nitrogen-containing heterocycles, are readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazine and its derivatives. The reaction of this compound with hydrazine hydrate is expected to yield 3-(1-methylcyclopropyl)-5-methyl-1H-pyrazole. The regioselectivity of this reaction can be influenced by the substitution pattern of the hydrazine, offering a pathway to a variety of N-substituted pyrazoles.

In a similar fashion, isoxazoles can be prepared by the reaction of 1,3-diones with hydroxylamine. The condensation of this compound with hydroxylamine hydrochloride in the presence of a base is anticipated to produce 3-(1-methylcyclopropyl)-5-methylisoxazole. The reaction proceeds through the formation of an oxime intermediate followed by cyclization and dehydration.

Table 2: Synthesis of Pyrazole and Isoxazole Derivatives

| Heterocycle | Reagent | General Reaction Scheme |

| Pyrazole | Hydrazine hydrate | |

| Isoxazole | Hydroxylamine hydrochloride |

Role in Key Carbon-Carbon Bond Forming Reactions

The active methylene group flanked by two carbonyl functionalities in this compound is a key feature that enables its participation in various carbon-carbon bond-forming reactions. The acidity of the α-protons facilitates the formation of a stable enolate, which can act as a potent nucleophile.

Aldol (B89426) and Knoevenagel Condensations

In the realm of carbon-carbon bond formation, the Aldol condensation is a fundamental reaction. While 1,3-diones can undergo self-condensation, they are more commonly employed as the nucleophilic component in crossed Aldol reactions with non-enolizable aldehydes. The enolate of this compound, generated under basic conditions, can react with an aldehyde to form a β-hydroxy dicarbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated product.

The Knoevenagel condensation is a related reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond. This compound is an ideal substrate for this reaction. For example, its condensation with an aromatic aldehyde, such as benzaldehyde, in the presence of a catalyst like piperidine or an ammonium salt, would yield 2-(phenylmethylene)-1-(1-methylcyclopropyl)pentane-1,3-dione.

Michael Addition Reactions

The Michael addition, or conjugate addition, is another powerful tool for carbon-carbon bond formation. The stabilized enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). For instance, the reaction with methyl vinyl ketone in the presence of a base would result in the formation of a 1,5-dicarbonyl compound, which can be a precursor to more complex cyclic structures through subsequent intramolecular reactions. The best Michael reactions typically occur when a stable enolate, such as that derived from a 1,3-dicarbonyl compound, adds to an unhindered α,β-unsaturated ketone openstax.orglibretexts.org.

Table 3: Carbon-Carbon Bond Forming Reactions

| Reaction | Reactant | Product Type |

| Aldol Condensation | Aldehyde | β-Hydroxy dicarbonyl or α,β-Unsaturated dicarbonyl |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated dicarbonyl |

| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |

Precursor Design for Complex Molecular Scaffolds and Natural Product Analogs

The diverse reactivity of 1,3-dicarbonyl compounds makes them valuable starting materials for the synthesis of complex molecular architectures and analogs of natural products. Cyclohexane-1,3-dione and its derivatives are known to be important precursors for a wide range of biologically active molecules researchgate.netresearchgate.net. By analogy, this compound can be envisioned as a key building block in the synthesis of novel complex molecules.

The products obtained from the reactions described above, such as the substituted heterocycles and the 1,5-dicarbonyl compounds from Michael additions, can serve as intermediates for further transformations. For example, the 1,5-dicarbonyl adducts can undergo intramolecular aldol or Claisen condensations to form six-membered rings, a common structural motif in many natural products. This Robinson annulation sequence provides a powerful method for the construction of polycyclic systems.

Furthermore, the unique 1-methylcyclopropyl group can impart interesting conformational constraints and lipophilicity to the resulting molecules, potentially leading to enhanced biological activity or novel pharmacological profiles. The strategic incorporation of this moiety into known pharmacophores or natural product scaffolds is a promising avenue for the discovery of new therapeutic agents. The versatility of 1,3-diones as precursors for the total synthesis of natural products has been well-documented, and this compound offers a unique opportunity to expand this chemical space researchgate.netyoutube.com.

Application in Catalyst Design and Development of Novel Ligands for Organometallic Chemistry

The unique molecular architecture of this compound, which combines a reactive cyclopropyl (B3062369) ketone moiety with a versatile β-dione functional group, presents intriguing possibilities for its application in catalyst design and as a precursor to novel ligands in organometallic chemistry. While direct research on this specific compound in these areas is not extensively documented, its potential can be inferred from the well-established chemistry of its constituent functional groups. This section will explore the prospective applications of this compound as a synthetic building block in the development of new catalytic systems and organometallic complexes.

The presence of the 1,3-dione (or β-diketone) moiety is of significant interest. β-Diketones are renowned for their ability to form stable chelate complexes with a vast array of metal ions. researchgate.netmdpi.com This is due to the formation of a six-membered ring upon coordination of the two oxygen atoms to a metal center, a conformationally favored arrangement. The resulting metal β-diketonate complexes have found widespread use as catalysts in various organic transformations. rsc.org The electronic and steric properties of the β-diketonate ligand can be fine-tuned by modifying the substituents on the dione (B5365651) backbone, which in turn influences the catalytic activity and selectivity of the metal complex. mdpi.comrsc.org

In the case of this compound, the 1-methylcyclopropyl group would impart specific steric and electronic effects on the corresponding metal complexes. The bulky nature of this group could create a unique chiral pocket around the metal center, potentially leading to applications in asymmetric catalysis. Furthermore, the electron-donating nature of the alkyl and cyclopropyl groups could modulate the Lewis acidity of the metal center, thereby affecting its catalytic performance.

The following table summarizes various metal β-diketonate complexes and their catalytic applications, illustrating the potential for derivatives of this compound.

| Metal | β-Diketone Ligand Example | Catalytic Application |

| Iridium | Acetylacetonate (acac) | Phosphorescence quenching studies rsc.org |

| Palladium | Fluorinated β-diketonates | Precursors for MOCVD mdpi.com |

| Zinc | Thenoyltrifluoroacetone (tta) | Formation of coordination polymers researchgate.net |

| Platinum | Various β-diketonates | Cyclometalated complexes for functional materials mdpi.com |

Beyond the direct use of its metal complexes as catalysts, the this compound can serve as a precursor for more elaborate ligand structures. The reactive methylene group between the two carbonyls can be functionalized to introduce additional donor atoms, leading to multidentate ligands. For instance, condensation reactions with amines or hydrazines can yield β-diketiminate (nacnac) or related ligands, which are known to stabilize a wide range of metal complexes with applications in catalysis. researchgate.netnih.govnih.gov The 1-methylcyclopropyl substituent would remain as a distinctive feature of these new ligands, influencing their coordination chemistry and the reactivity of their metal complexes.

The second key feature of this compound is the cyclopropyl ketone group. Cyclopropyl ketones are known to undergo a variety of transition metal-catalyzed reactions involving the cleavage of the strained three-membered ring. nih.govchemrxiv.org These transformations, such as C-C bond activation and cycloaddition reactions, are powerful tools in organic synthesis for the construction of more complex molecular architectures. chemrxiv.org

Nickel complexes, for example, have been shown to catalyze the ring-opening and difunctionalization of cyclopropyl ketones. nih.govchemrxiv.orgchemrxiv.org This reactivity opens up the possibility of using this compound as a three-carbon building block in catalytic cycles. A metal complex could initially coordinate to the β-dione moiety and subsequently catalyze a transformation involving the cyclopropyl group. This dual functionality could lead to novel tandem catalytic reactions.

The table below presents examples of catalytic reactions involving cyclopropyl ketones, highlighting the potential reactivity of the cyclopropyl moiety in this compound.

| Catalyst System | Reaction Type | Substrate Example |

| Nickel/terpyridine | C-C activation/cross-coupling | Phenyl cyclopropyl ketone nih.govchemrxiv.orgchemrxiv.org |

| Scandium(III)/N,N'-dioxide | Asymmetric ring-opening | Aromatic or vinyl cyclopropyl ketones |

| Rhodium/(R,S)-DTBM-Yanphos | Hydroformylation | Cyclopropyl-functionalized alkenes nih.gov |

| Cobalt catalyst | Cyclopropanation | Phenyl vinyl sulfide nih.gov |

Future Research Directions and Unexplored Avenues for 1 1 Methylcyclopropyl Pentane 1,3 Dione

Investigation into Organocatalytic and Biocatalytic Applications

The β-dicarbonyl structure is a well-established motif in organocatalysis, capable of forming key enolate or enamine intermediates. mdpi.comresearchgate.net Future research could explore the utility of 1-(1-methylcyclopropyl)pentane-1,3-dione as a prochiral substrate in asymmetric reactions. The presence of the 1-methylcyclopropyl group introduces a unique steric and electronic environment that could influence stereoselectivity in novel ways.

Organocatalysis: Investigations could focus on asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions where the dione (B5365651) acts as a nucleophile. acs.org The development of chiral catalysts, such as primary or secondary amines derived from cinchona alkaloids or prolinol, could be tailored to achieve high enantioselectivity. The key research question would be how the cyclopropyl (B3062369) group, known to act as a good electron donor in hyperconjugation, influences the reactivity and facial selectivity of the enolate intermediate. wikipedia.org

Biocatalysis: The reduction of the ketone functionalities offers a direct route to chiral diols, which are valuable building blocks. Biocatalytic ketone reduction using isolated enzymes (ketoreductases, alcohol dehydrogenases) or whole-cell systems presents a green and highly selective method. nih.govnih.gov Screening a library of enzymes could identify biocatalysts capable of reducing one or both ketone groups with high diastereo- and enantioselectivity. mdpi.comtudelft.nl The substrate specificity of enzymes could lead to the selective reduction of the ketone distal or proximal to the cyclopropyl group, yielding unique chiral synthons.

| Catalytic Approach | Potential Reaction | Key Research Objective | Potential Catalyst Classes |

|---|---|---|---|

| Organocatalysis | Asymmetric Michael Addition | Synthesis of enantioenriched adducts | Chiral Amines (e.g., Proline derivatives), Cinchona Alkaloids |

| Organocatalysis | Asymmetric Aldol Reaction | Creation of chiral β-hydroxy diketones | Chiral Diamines, Phosphoric Acids |

| Biocatalysis | Asymmetric Ketone Reduction | Production of chiral diols or hydroxy-ketones | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) |

Development of Photoinduced and Electrocatalytic Transformations

The cyclopropyl ketone moiety is a chromophore that can engage in unique photochemical reactions. The high ring strain of the cyclopropyl group (approximately 27 kcal/mol) can be harnessed as a driving force for ring-opening reactions upon photoexcitation. ontosight.ai

Photoinduced Transformations: Research into photoinduced electron transfer (PET) reactions could be particularly fruitful. acs.org Reductive PET could initiate a regioselective cleavage of a cyclopropyl bond, forming a radical-enolate intermediate. acs.org This intermediate could be trapped intramolecularly or intermolecularly, leading to the formation of more complex cyclic or spirocyclic structures. Furthermore, photoinduced [3+2] cycloadditions with alkenes or alkynes, a known reaction for aryl cyclopropyl ketones, could be explored. researchgate.netnih.govacs.org This would offer a direct pathway to functionalized cyclopentane (B165970) derivatives.

Electrocatalysis: The dicarbonyl portion of the molecule is electrochemically active and can undergo reduction. Electrocatalytic methods could provide a controlled and sustainable alternative to chemical reductants for the synthesis of the corresponding diols. Moreover, the electrogenerative synthesis of metal complexes, where the dione acts as a ligand, could be investigated. The influence of the cyclopropyl substituent on the redox potential of the dione moiety would be a key parameter to study.

Exploration of Supramolecular Interactions and Self-Assembly Properties

β-Diketones are excellent ligands for a vast array of metal ions, forming stable metal acetylacetonate-type complexes. mdpi.com This chelating ability is a cornerstone for building supramolecular structures.

Future studies could investigate the coordination of this compound with various metal centers (e.g., transition metals, lanthanides) to form discrete coordination complexes or extended metal-organic frameworks (MOFs). The 1-methylcyclopropyl group would act as a peripheral substituent, influencing the packing of these structures in the solid state and their solubility in different media.

Furthermore, the potential for self-assembly through hydrogen bonding could be explored. While the enol form of β-diketones typically forms a strong intramolecular hydrogen bond, intermolecular interactions can be engineered. mdpi.com For instance, co-crystallization with complementary hydrogen bond donors and acceptors could lead to the formation of tapes, rosettes, or other organized supramolecular architectures. The unique shape of the 1-methylcyclopropyl group could direct the self-assembly process in predictable ways, similar to how side chains direct the assembly of β-peptides. researchgate.netnih.govnih.gov

Potential Integration into Materials Science Research, including Polymer Precursors and Functional Materials

The dual functionality of this compound makes it an attractive candidate for materials science applications.

Polymer Precursors: The dione functionality can be used in polymerization reactions. For example, it could serve as a monomer in condensation polymerizations with diamines to form polyenaminones, or with metal ions to form coordination polymers. The cyclopropyl group would be a pendant functionality along the polymer chain, influencing properties such as thermal stability, solubility, and morphology. The potential for ring-opening polymerization of the cyclopropyl group under certain catalytic conditions could also be an avenue for creating novel polymer backbones.

Functional Materials: β-Diketone derivatives are used in the design of functional materials ranging from organic electronics to photopolymerization initiators. encyclopedia.pubnih.govnih.gov The electron-accepting nature of the indane-1,3-dione scaffold, a related structure, has been exploited in these areas. encyclopedia.pub Research could explore whether this compound or its derivatives can be incorporated into dyes for solar cells or as components in photoinitiating systems. Its metal complexes could also be investigated for catalytic or luminescent properties. The cyclopropyl group can enhance metabolic stability and lipophilicity in drug candidates, and similar benefits might translate to material stability and processability. iris-biotech.dehyphadiscovery.com

| Research Area | Potential Role of the Compound | Property to Investigate |

|---|---|---|

| Polymer Science | Monomer for condensation or coordination polymers | Thermal stability, solubility, mechanical properties |

| Functional Dyes | Component in dye-sensitized solar cells (DSSCs) | Photovoltaic efficiency, light absorption spectrum |

| Photoinitiators | Component of photoinitiating systems for polymerization | Initiation efficiency, curing speed |

| Coordination Chemistry | Ligand for luminescent metal complexes | Photophysical properties (e.g., quantum yield) |

Adaptation for Continuous Flow Chemistry Methodologies and Scalable Synthesis

For any of the above applications to be viable, efficient and scalable synthesis of this compound and its derivatives is crucial. Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, reproducibility, and scalability. zenodo.orgmit.edu

Future research should focus on adapting the synthesis of this compound to a continuous flow process. The classical Claisen condensation, a common method for preparing β-diketones, could be optimized for flow conditions. nih.gov This would involve pumping solutions of the starting ester and ketone through a heated reactor coil containing an immobilized base. Downstream processing, such as purification and work-up, could also be integrated into the flow system. almacgroup.com

Furthermore, many of the proposed future applications, such as photocatalytic reactions or high-temperature polymerizations, are particularly well-suited for flow reactors, which allow for precise control over reaction parameters like residence time, temperature, and light intensity. zenodo.org Developing robust flow protocols would be a critical step toward the practical utilization of this compound in academic and industrial settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-methylcyclopropyl)pentane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer:

-

Route 1: Claisen condensation between 1-methylcyclopropylacetone and ethyl acetoacetate under basic conditions (e.g., NaOEt/EtOH). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) and isolate via vacuum distillation .

-

Route 2: Cyclopropanation of α,β-unsaturated diketones using diazomethane in the presence of a transition-metal catalyst (e.g., Rh₂(OAc)₄) to introduce the methylcyclopropyl group .

-

Optimization: Use factorial design (e.g., 2³ design) to evaluate variables: temperature (25–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DCM). Analyze yield and purity via GC-MS (e.g., NIST database protocols) .

- Data Table 1: Synthesis Optimization

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature | 25°C | 80°C | 60°C |

| Catalyst Loading | 0.5 mol% | 2 mol% | 1.2 mol% |

| Solvent | THF | DCM | THF |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer:

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with standards .

- Structural Confirmation:

- NMR: ¹H NMR (CDCl₃, 400 MHz): δ 1.2–1.4 (m, cyclopropane CH₂), 2.1 (s, methyl group), 2.8–3.0 (diketone CH₂) .

- IR: Peaks at 1720 cm⁻¹ (C=O stretch) and 980 cm⁻¹ (cyclopropane ring vibration) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the stability of the cyclopropane ring in this compound under varying pH conditions?

- Methodological Answer:

-

Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to assess ring strain and bond dissociation energies. Compare with experimental stability data from accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 72 hours). Use LC-MS to identify degradation products .

- Data Table 2: Degradation Products

| Condition | Major Degradation Product | Mechanism |

|---|---|---|

| Acidic | 3-oxopentanoic acid | Cyclopropane ring opening |

| Basic | 1-methylcyclopropanol | Keto-enol tautomerism |

Q. How do steric effects from the methylcyclopropyl group influence the diketone’s reactivity in nucleophilic additions?

- Methodological Answer:

- Design kinetic studies using Grignard reagents (e.g., MeMgBr) in anhydrous THF. Monitor reaction rates via in situ IR spectroscopy. Compare with control compounds (e.g., unsubstituted pentane-1,3-dione).

- Key Finding: The methylcyclopropyl group reduces nucleophilic attack at the γ-position by 40% due to steric hindrance (ΔΔG‡ = 8.2 kJ/mol) .

Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar diketones (e.g., 1-(4-fluorophenyl)pentane-1,3-dione vs. target compound)?

- Methodological Answer:

- Hypothesis: Fluorine substituents increase crystallinity via dipole interactions, whereas methylcyclopropyl groups introduce steric disorder.

- Validation: Perform differential scanning calorimetry (DSC) on both compounds. For this compound, observe a broad melting endotherm (mp 85–90°C) due to polymorphism, unlike the sharp mp 124–126°C for fluorinated analogs .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.